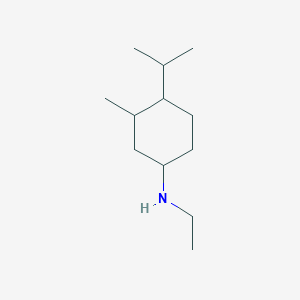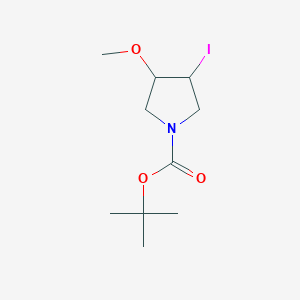
3-Ethenylcyclohexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethenylcyclohexan-1-amine is an organic compound with the molecular formula C8H15N It is characterized by a cyclohexane ring substituted with an ethenyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethenylcyclohexan-1-amine typically involves the following steps:
Cyclohexanone to Cyclohexanone Oxime: Cyclohexanone is reacted with hydroxylamine hydrochloride in the presence of a base to form cyclohexanone oxime.
Beckmann Rearrangement: The cyclohexanone oxime undergoes Beckmann rearrangement to form caprolactam.
Hydrolysis: Caprolactam is hydrolyzed to form 3-aminocyclohexanone.
Vinylation: Finally, 3-aminocyclohexanone is subjected to vinylation using acetylene gas in the presence of a catalyst to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Ethenylcyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed.
Major Products:
Oxidation: Cyclohexanone derivatives.
Reduction: Cyclohexylamines.
Substitution: Halogenated cyclohexane derivatives.
Scientific Research Applications
3-Ethenylcyclohexan-1-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of amine receptors and neurotransmitter analogs.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Ethenylcyclohexan-1-amine involves its interaction with biological targets such as amine receptors. It can act as a ligand, binding to these receptors and modulating their activity. The molecular pathways involved include signal transduction mechanisms that influence neurotransmitter release and uptake.
Comparison with Similar Compounds
Cyclohexylamine: Similar structure but lacks the ethenyl group.
3-Cyclohexen-1-amine: Similar structure but with a double bond in the cyclohexane ring.
N-Vinylcyclohexylamine: Similar structure but with the vinyl group attached to the nitrogen atom.
Uniqueness: 3-Ethenylcyclohexan-1-amine is unique due to the presence of both an ethenyl group and an amine group on the cyclohexane ring, which imparts distinct chemical reactivity and potential for diverse applications.
Properties
Molecular Formula |
C8H15N |
|---|---|
Molecular Weight |
125.21 g/mol |
IUPAC Name |
3-ethenylcyclohexan-1-amine |
InChI |
InChI=1S/C8H15N/c1-2-7-4-3-5-8(9)6-7/h2,7-8H,1,3-6,9H2 |
InChI Key |
YUFHIVZCQWFSIJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1CCCC(C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3-[3-(Trifluoromethoxy)phenyl]azetidin-3-ol](/img/structure/B13077216.png)

![5-Bromo-1-[(3,3-difluorocyclobutyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13077226.png)

![3-Iodo-4-[(4-methylcyclohexyl)oxy]oxolane](/img/structure/B13077237.png)



